molecular formula C17H16N6O2 B2378502 2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 2034425-62-0

2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2378502
CAS No.: 2034425-62-0
M. Wt: 336.355
InChI Key: JTFYWTGDJLLEBK-UHFFFAOYSA-N
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Description

2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

2-Methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a pyridazine ring fused with a triazole and azetidine moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N6O2C_{17}H_{16}N_{6}O_{2}, with a molecular weight of 336.3 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₆N₆O₂
Molecular Weight336.3 g/mol
CAS Number2034425-62-0

Biological Activity Overview

Research indicates that compounds containing triazole and pyridazine moieties exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound are still under investigation, but several studies provide insights into its potential applications.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to 2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine) have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The presence of the triazole ring enhances the compound's ability to act as an antimicrobial agent. Studies have demonstrated that triazole-fused compounds exhibit significant antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low microgram range .

Structure–Activity Relationship (SAR)

The biological activity of 2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine) can be attributed to its structural components:

Key Structural Features:

  • Triazole Ring: Known for its electron-rich nature, facilitating interactions with biological targets.
  • Pyridazine Moiety: Contributes to the inhibition of specific kinases involved in cancer progression.
  • Azetidine Group: May enhance lipophilicity and cellular uptake.

Case Studies

A study on similar triazole derivatives demonstrated their efficacy in inhibiting c-Met kinases, which are crucial in various cancers. For example, the compound PF-04217903 derived from a related structure showed potent inhibition (IC50 = 0.005 µM) and favorable pharmacokinetic properties in animal models .

Clinical Relevance

The ongoing research into compounds like 2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine) suggests potential applications in treating conditions such as non-small cell lung cancer and other malignancies where c-Met signaling is aberrant .

Properties

IUPAC Name

2-methyl-6-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-21-16(24)8-7-14(19-21)17(25)22-9-13(10-22)23-11-15(18-20-23)12-5-3-2-4-6-12/h2-8,11,13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFYWTGDJLLEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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